2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid
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Overview
Description
2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of isobutylamine with a suitable precursor, followed by the introduction of the p-tolylamino group and subsequent oxidation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various amides, esters, and alcohol derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isobutylamino)-4-oxo-4-(m-tolylamino)butanoic acid
- 2-(Isobutylamino)-4-oxo-4-(o-tolylamino)butanoic acid
- 2-(Isobutylamino)-4-oxo-4-(phenylamino)butanoic acid
Uniqueness
2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is unique due to the specific positioning of the p-tolylamino group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-(4-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)9-16-13(15(19)20)8-14(18)17-12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIOQQPALBEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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